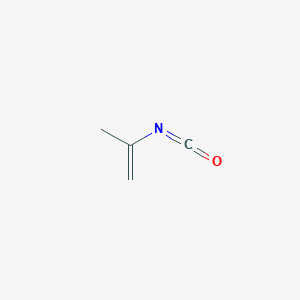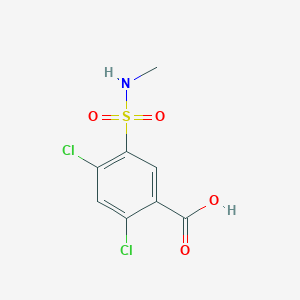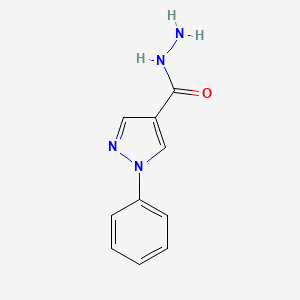
3-Methylenebicyclo(3.2.1)octane
Descripción general
Descripción
3-Methylenebicyclo(3.2.1)octane is a chemical compound with the molecular weight of 122.21 . Its IUPAC name is (1R,5S)-3-methylenebicyclo[3.2.1]octane .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. One approach involves a gold-catalyzed cascade reaction . Another method uses Nazarov reagents and alkenyl 1,2-diketones with Brønsted base catalysis under mild conditions . A Sm(II)-induced 1,2-rearrangement reaction with ring expansion of methylenebicyclo[4.2.0]octanone has also been described .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H14/c1-7-4-8-2-3-9(5-7)6-8/h8-9H,1-6H2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes . It can also undergo a Sm(II)-induced 1,2-rearrangement reaction with ring expansion of methylenebicyclo[4.2.0]octanone .Aplicaciones Científicas De Investigación
Dehalogenation and Formation of Derivatives
3-Methylenebicyclo(3.2.1)octane derivatives play a role in the dehalogenation process. A study by Ayats et al. (2007) demonstrated the formation of stereoisomeric bi(5-methylenebicyclo[2.2.1]hept-2-ylidene) derivatives from (+/-)-1,3-dehydrotricyclo[3.3.0.0(3,7)]octane, indicating the compound's potential in chemical synthesis and transformation processes (Ayats et al., 2007).
Synthesis and Rearrangement Reactions
Takatori et al. (2017) discussed the conversion of methylenebicyclo[4.2.0]octanone to methylenebicyclo[3.2.1]octanol through a Sm(II)-induced rearrangement, highlighting its applicability in synthetic chemistry (Takatori et al., 2017).
Formation and Stability of Derivatives
Şenol et al. (2005) explored the reaction of a-pinene and dibromocarbene, forming derivatives like 3-bromo-7,7-dimethyl-2-methylenebicyclo[4,1,1]oct-3-ene. This study sheds light on the stability and formation mechanisms of such products (Şenol et al., 2005).
Application in Organic Synthesis
Research by Singh et al. (2007) in synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, using a reduction and cyclization process, highlights the role of methylenebicyclo compounds in organic synthesis and compound modification (Singh et al., 2007).
Synthesis of Sulfur Derivatives
Schmidt et al. (2018) achieved the synthesis of sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes, highlighting its relevance in creating compounds related to natural products (Schmidt et al., 2018).
Diels-Alder Reactions
Wang and Ma (2019) utilized 6-methylenebicyclo[3.2.1]oct-1-en-3-one in Diels-Alder reactions, providing a pathway for synthesizing diterpenoids, which are significant in pharmaceutical and synthetic applications (Wang & Ma, 2019).
Catalysis and Synthesis
Keithellakpam and Laitonjam (2014) demonstrated the use of a dabco-based ionic liquid for Michael addition reactions, indicating the catalytic potential of compounds related to methylenebicyclo structures (Keithellakpam & Laitonjam, 2014).
Mecanismo De Acción
Direcciones Futuras
Future research directions could involve the development of more efficient and selective synthesis methods for 3-Methylenebicyclo(3.2.1)octane. For instance, the development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities .
Propiedades
IUPAC Name |
3-methylidenebicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-7-4-8-2-3-9(5-7)6-8/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZYMMAAJCRPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964114 | |
| Record name | 3-Methylidenebicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4877-39-8 | |
| Record name | 3-Methylenebicyclo(3.2.1)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004877398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylidenebicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylidenebicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)





